molecular formula C8H10LiN3O2 B2477816 Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate CAS No. 2305253-66-9

Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate

Cat. No.: B2477816
CAS No.: 2305253-66-9
M. Wt: 187.13
InChI Key: XFRTUPLKBZHBFK-UHFFFAOYSA-M
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Description

The compound is a derivative of the 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine family . These compounds are typically solid in form . They are part of a larger class of compounds known as triazolothiadiazines, which are often used as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been synthesized using hydrogenation under pressure, followed by filtration, washing, and drying .


Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The atoms of the azepine ring in these molecules are typically located in the same plane .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .

Scientific Research Applications

Acylation Reactions

Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate is involved in acylation reactions. Specifically, it reacts with carboxylic acid anhydrides and chlorides. This reaction produces acylation products at the nitrogen atom in the heteroring or the methylene carbon atom, depending on the reaction conditions and the nature of the acylating agent. This chemical reaction has implications for the development of novel compounds in organic synthesis (Makei et al., 2004).

Herbicidal Activities

In the field of agriculture, derivatives of this compound have been synthesized and tested for herbicidal activities. Specifically, certain derivatives have shown moderate herbicidal activity against crops like rape and barnyard grass. This discovery indicates potential applications in developing new herbicides for agricultural use (Wang et al., 2006).

Antimicrobial Properties

Recent studies have focused on the antimicrobial properties of derivatives of this compound. These derivatives have shown a broad spectrum of antimicrobial activity and are effective against both bacteria and fungi. Certain derivatives are more active than reference drugs like Cefixime and have similar antimicrobial activity as antibiotics like Linezolid. This indicates potential applications in developing new antimicrobial drugs (Demchenko et al., 2021).

Analgesic Properties

In the pharmaceutical field, derivatives of this compound have been synthesized and evaluated for their analgesic properties. Research has shown that these derivatives can have analgesic effects, suggesting potential use in pain management and treatment (Demchenko et al., 2018).

Anticonvulsant Activity

Another significant application is in the development of anticonvulsant agents. Certain derivatives have been designed, synthesized, and evaluated for their anticonvulsant activity, showing promise for use in treating convulsions (Piao et al., 2012).

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds are typically classified as combustible solids . They may cause eye irritation .

Future Directions

The future directions for research into these compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . This could involve creating compound collections containing “privileged scaffolds” .

Properties

IUPAC Name

lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.Li/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRTUPLKBZHBFK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCC2=NN=C(N2CC1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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